AF64394

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AF64394 es un potente e inverso agonista selectivo para el receptor acoplado a proteína G (GPCR) huérfano de clase A GPR3. Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la enfermedad de Alzheimer y los trastornos metabólicos .

Métodos De Preparación

La síntesis de AF64394 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y controles específicos de temperatura para asegurar un alto rendimiento y pureza .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

AF64394 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Las reacciones de reducción de this compound se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: this compound puede sufrir reacciones de sustitución donde los sustituyentes específicos de la molécula se reemplazan con otros grupos funcionales.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Chemistry

AF64394 serves as a valuable tool compound for studying the structure-activity relationships (SAR) of GPR3 and related receptors. Its unique chemical structure allows researchers to explore modifications that may enhance its potency or selectivity.

Biology

In biological research, this compound is utilized to investigate the physiological roles of GPR3 across various tissues, including:

- Brain : Understanding neurodegenerative processes and neuronal survival.

- Adipose Tissue : Investigating metabolic regulation and obesity-related mechanisms.

- Reproductive Tissues : Exploring roles in reproductive health.

The compound's ability to modulate GPR3 activity has implications for understanding its involvement in neurite outgrowth and axonal regeneration .

Medicine

This compound is being explored for its therapeutic potential in:

- Alzheimer’s Disease : As an inverse agonist, it may help reduce the constitutive activity associated with GPR3, potentially alleviating symptoms or slowing disease progression.

- Metabolic Disorders : Its role in regulating metabolic pathways can inform treatments for conditions such as obesity and diabetes.

Development of Fluorescent Analogues

Recent studies have focused on synthesizing fluorescent analogues of this compound to facilitate binding studies using bioluminescence resonance energy transfer (BRET). These analogues enable real-time observation of receptor interactions and provide insights into the pharmacological characteristics of GPR3 .

In one study, a series of fluorescent this compound analogues were developed, demonstrating significant increases in BRET signals at concentrations as low as 30 μM. This allowed researchers to calculate the binding affinities and establish a clearer understanding of how this compound interacts with GPR3 .

Mecanismo De Acción

AF64394 ejerce sus efectos uniéndose al receptor GPR3 y actuando como un agonista inverso. Esto significa que reduce la actividad constitutiva de GPR3, lo que lleva a una disminución en la producción de monofosfato de adenosina cíclico (cAMP), un segundo mensajero involucrado en varios procesos celulares . Los objetivos moleculares de this compound incluyen el receptor GPR3 y potencialmente otros receptores estrechamente relacionados como GPR6 y GPR12 .

Las vías involucradas en el mecanismo de acción de this compound incluyen la inhibición de la actividad de la adenilato ciclasa, lo que reduce los niveles de cAMP y posteriormente afecta las vías de señalización posteriores. Esta modulación de la actividad de GPR3 tiene implicaciones para varios procesos fisiológicos, incluida la supervivencia de las células neuronales, el gasto energético y la función reproductiva .

Comparación Con Compuestos Similares

AF64394 es único en su alta selectividad y potencia para el receptor GPR3 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

UR-MB-355: Este compuesto es un análogo fluorescente de this compound y se une a GPR3 con afinidades submicromolares similares.

Ligandos de GPR6 y GPR12: Estos compuestos están relacionados estructuralmente con this compound y se dirigen a los receptores estrechamente relacionados GPR6 y GPR12.

La singularidad de this compound radica en su capacidad de modular la actividad de GPR3 con alta especificidad, lo que lo convierte en una herramienta valiosa para estudiar los roles fisiológicos y farmacológicos de este receptor .

Actividad Biológica

AF64394 is a novel compound recognized as a potent and selective inverse agonist of the G protein-coupled receptor (GPCR) GPR3. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.

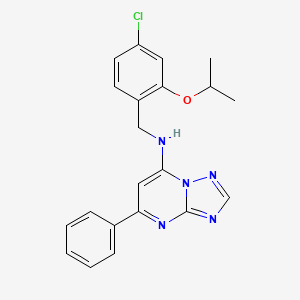

- Chemical Name: N-[[4-Chloro-2-(1-methylethoxy)phenyl]methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Molecular Formula: C21H20ClN5O

- Molecular Weight: 393.87 g/mol

- Purity: ≥98%

- CAS Number: 1637300-25-4

- Solubility: Soluble in DMSO (maximum concentration: 100 mM)

This compound exhibits its biological activity primarily through its interaction with the GPR3 receptor. It has been characterized as an inverse agonist, meaning it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. The potency of this compound is highlighted by its pIC50 value of 7.3, indicating strong selectivity for GPR3 over related receptors GPR6 and GPR12, which have pIC50 values of 5.1 and 4.9 respectively .

Table 1: Selectivity Profile of this compound

| Receptor | pIC50 Value |

|---|---|

| GPR3 | 7.3 |

| GPR6 | 5.1 |

| GPR12 | 4.9 |

Role in Metabolic Disorders

Research indicates that GPR3 plays a significant role in various physiological processes, including metabolism and neuronal function. In animal models lacking GPR3, there is a notable late-onset obesity phenotype attributed to impaired thermogenic function in brown adipose tissue . This suggests that modulation of GPR3 activity through compounds like this compound could have therapeutic potential in treating obesity and related metabolic disorders.

Neurological Effects

GPR3 has also been implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that GPR3 can influence the activity of γ-secretase, a key enzyme involved in the amyloidogenic processing of amyloid precursor protein (APP), which is critical in AD pathogenesis . The ability of this compound to antagonize the effects of other compounds on GPR3 further underscores its potential as a therapeutic agent.

Study on Fluorescent Analogues

Recent research focused on developing fluorescent analogues of this compound to facilitate binding studies using bioluminescence resonance energy transfer (BRET). These analogues were designed to enhance understanding of GPR3 interactions and signaling pathways without relying on traditional pharmacological assays . The findings from these studies suggest that different analogues may engage GPR3 through distinct mechanisms compared to this compound itself.

In Vivo Studies

In vivo studies utilizing mouse models have demonstrated that modulation of GPR3 activity can significantly impact metabolic outcomes. For instance, mice treated with this compound displayed altered energy expenditure profiles and changes in body weight regulation compared to control groups . These findings support the hypothesis that targeting GPR3 could be beneficial for managing obesity and metabolic syndrome.

Propiedades

IUPAC Name |

N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYNZQXAAWPAGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.